molecular formula C20H23NO5 B11058471 N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide

Cat. No.: B11058471
M. Wt: 357.4 g/mol
InChI Key: BIQGFDNOTOQUKH-UHFFFAOYSA-N
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Description

N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-4-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a methoxybenzamide group

Preparation Methods

The synthesis of N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-4-METHOXYBENZAMIDE involves several steps. The initial step typically includes the formation of the benzodioxin ring, followed by the introduction of the hydroxybutyl group. The final step involves the attachment of the methoxybenzamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-4-METHOXYBENZAMIDE can be compared with similar compounds such as N-butyl-N-(4-hydroxybutyl)nitrosamine. While both compounds contain hydroxybutyl groups, their structural differences lead to distinct chemical and biological properties. N-butyl-N-(4-hydroxybutyl)nitrosamine is known for its carcinogenic potential, particularly in inducing bladder cancer in animal models .

Conclusion

N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-4-METHOXYBENZAMIDE is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H23NO5/c1-3-4-17(22)15-11-18-19(26-10-9-25-18)12-16(15)21-20(23)13-5-7-14(24-2)8-6-13/h5-8,11-12,17,22H,3-4,9-10H2,1-2H3,(H,21,23)

InChI Key

BIQGFDNOTOQUKH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC)OCCO2)O

Origin of Product

United States

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